5-(4-Methoxyphenyl)quinolin-8-ol
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Overview
Description
5-(4-Methoxyphenyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)quinolin-8-ol can be achieved through several methods. One common approach involves the condensation of 4-methoxyaniline with 2-chloroquinoline-3-carbaldehyde in the presence of a base, followed by cyclization and oxidation steps . Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the methoxyphenyl group onto the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)quinolin-8-ol involves its interaction with specific molecular targets. The hydroxyl group at the 8-position allows it to form hydrogen bonds with biological molecules, while the methoxyphenyl group enhances its lipophilicity, facilitating its passage through cell membranes. This compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: Lacks the methoxyphenyl group, making it less lipophilic.
5-(4-Fluorophenyl)quinolin-8-ol: Contains a fluorine atom instead of a methoxy group, altering its electronic properties.
5-(4-Bromophenyl)quinolin-8-ol: Contains a bromine atom, which can affect its reactivity and biological activity
Uniqueness
5-(4-Methoxyphenyl)quinolin-8-ol is unique due to the presence of the methoxy group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in scientific research .
Biological Activity
5-(4-Methoxyphenyl)quinolin-8-ol, also known as a derivative of quinoline, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 675880-72-5
- Molecular Formula: C16H13NO2
- Molecular Weight: 251.28 g/mol
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Antioxidant Activity: The compound exhibits free radical scavenging properties, which can mitigate oxidative stress in cells.
- Antimicrobial Effects: It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Properties: Preliminary studies indicate that it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Research has demonstrated that this compound possesses significant antimicrobial properties. A study evaluated its efficacy against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Staphylococcus aureus | 15 µg/mL | 22 |
Escherichia coli | 20 µg/mL | 20 |
Klebsiella pneumoniae | 25 µg/mL | 25 |
These results indicate that the compound is particularly effective against Klebsiella pneumoniae, showing potential for further development as an antimicrobial agent .
Anticancer Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of HeLa cervical cancer cells:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | <10 | Induction of apoptosis |
A549 (lung cancer) | <15 | Cell cycle arrest |
The compound's ability to induce apoptosis suggests that it could be a candidate for further investigation as a therapeutic agent in oncology .
Case Studies
-
Study on Antimicrobial Efficacy:
A comprehensive evaluation was conducted to assess the antimicrobial properties of various quinoline derivatives, including this compound. The study found that this compound exhibited significant inhibition against multi-drug resistant strains, highlighting its potential as an alternative treatment option . -
Anticancer Research:
In vitro studies showed that treatment with this compound resulted in a marked decrease in cell viability across multiple cancer cell lines. Further analysis revealed that the compound triggered caspase-dependent apoptosis pathways, making it a promising candidate for cancer therapy .
Properties
CAS No. |
675880-72-5 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)quinolin-8-ol |
InChI |
InChI=1S/C16H13NO2/c1-19-12-6-4-11(5-7-12)13-8-9-15(18)16-14(13)3-2-10-17-16/h2-10,18H,1H3 |
InChI Key |
IYZHCWBKIMLAPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
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